molecular formula C17H14N2O B11854062 6-Methyl-2-styrylquinazolin-4(1H)-one

6-Methyl-2-styrylquinazolin-4(1H)-one

Cat. No.: B11854062
M. Wt: 262.30 g/mol
InChI Key: NLNDHQDYCBFJGQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-styrylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a styryl group and a methyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 6-methyl-2-aminobenzamide with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-styrylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The styryl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-2-styrylquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the styryl and methyl groups may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Styrylquinazolin-4(1H)-one: Lacks the methyl group at the 6-position.

    6-Methylquinazolin-4(1H)-one: Lacks the styryl group.

    Quinazolin-4(1H)-one: Lacks both the styryl and methyl groups.

Uniqueness

6-Methyl-2-styrylquinazolin-4(1H)-one is unique due to the presence of both the styryl and methyl groups, which may impart distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features could influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

6-methyl-2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2O/c1-12-7-9-15-14(11-12)17(20)19-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+

InChI Key

NLNDHQDYCBFJGQ-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.